molecular formula C14H9BrCl2O2 B4814606 2,6-dichlorobenzyl 2-bromobenzoate

2,6-dichlorobenzyl 2-bromobenzoate

Cat. No.: B4814606
M. Wt: 360.0 g/mol
InChI Key: YYBXCKDIXVBEQM-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl 2-bromobenzoate is a halogenated aromatic ester characterized by a 2,6-dichlorobenzyl group and a 2-bromobenzoate moiety. This compound is synthesized via esterification reactions involving 2,6-dichlorobenzyl bromide, a highly reactive alkylating agent . Its structural features—specifically the electron-withdrawing chlorine atoms at the 2- and 6-positions of the benzyl group and the bromine atom at the 2-position of the benzoate—impart unique chemical properties, including enhanced reactivity in nucleophilic substitutions and increased lipophilicity .

Applications of this compound are primarily in pharmaceutical synthesis. For example, 2,6-dichlorobenzyl bromide (a key precursor) is utilized in the preparation of epoxide hydrolase inhibitors and anti-HIV drugs based on diaryltriazine (DATA) analogues . Additionally, its esters, such as leucovorin di(2,6-dichlorobenzyl) ester, demonstrate high solubility in organic solvents, making them valuable in drug delivery systems .

Properties

IUPAC Name

(2,6-dichlorophenyl)methyl 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-11-5-2-1-4-9(11)14(18)19-8-10-12(16)6-3-7-13(10)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBXCKDIXVBEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=C(C=CC=C2Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of 2,6-Dichlorobenzyl 2-Bromobenzoate and Analogues

Compound Name Structural Features Reactivity/Properties Applications References
2,6-Dichlorobenzyl 2-bromobenzoate 2,6-Cl₂ on benzyl; 2-Br on benzoate High reactivity in esterification; lipophilic Anti-HIV drugs, enzyme inhibitors
Methyl 2,6-dibromobenzoate 2,6-Br₂ on benzoate; methyl ester Selective functionalization in synthesis Organic synthesis intermediate
Benzyl 3-amino-6-chloro-2-fluorobenzoate Cl and F substitutions on benzoate Altered biological activity profile Pharmaceutical lead compounds
Leucovorin di(2,6-dichlorobenzyl) ester 2,6-Cl₂ benzyl groups on leucovorin High lipophilicity; organic solvent solubility Potential drug delivery systems
2-Chlorobenzyl chloride (2-CBC) Single Cl at 2-position on benzyl chloride Moderate reactivity in alkylation Intermediate in agrochemicals

Reactivity in Esterification

  • 2,6-Dichlorobenzyl bromide exhibits superior reactivity compared to benzyl chloride or 2-chlorobenzyl chloride (2-CBC). For instance, esterification with folic acid using 2,6-dichlorobenzyl bromide proceeds rapidly and without side reactions (e.g., pteridine alkylation), unlike reactions with benzyl chloride .
  • However, in N-alkylation reactions (e.g., with indazole derivatives), excess 2,6-dichlorobenzyl bromide can lead to reduced yields due to competing side reactions, highlighting context-dependent limitations .

Positional Isomerism Effects

  • Compounds like 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (chlorines at 2,4-positions) demonstrate how substituent positioning alters electronic and steric properties. The 2,6-dichloro configuration in 2,6-dichlorobenzyl derivatives enhances steric hindrance and electron withdrawal, favoring specific reaction pathways .
  • Methyl 4,6-dibromobenzoate (bromines at 4,6-positions) shows distinct reactivity compared to methyl 2,6-dibromobenzoate, underscoring the role of halogen placement in directing substitution reactions .

Key Takeaways

  • Reactivity : 2,6-Dichlorobenzyl derivatives are highly reactive in esterification but require optimization in alkylation to avoid yield losses.
  • Structure-Activity Relationships : Halogen type (Br, Cl, F) and positional isomerism significantly influence physicochemical and biological properties.
  • Applications : The compound’s lipophilicity and synthetic versatility make it indispensable in pharmaceutical and organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-dichlorobenzyl 2-bromobenzoate
Reactant of Route 2
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2,6-dichlorobenzyl 2-bromobenzoate

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